2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]

Catalog No.
S13010508
CAS No.
820972-47-2
M.F
C32H30N2O2
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-...

CAS Number

820972-47-2

Product Name

2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]

IUPAC Name

5-butan-2-yl-2-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C32H30N2O2/c1-5-19(3)21-11-15-29-27(17-21)33-31(35-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-18-22(20(4)6-2)12-16-30(28)36-32/h7-20H,5-6H2,1-4H3

InChI Key

GSYZWWPQSYWUPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)CC

The compound 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole], also known as 1,4-bis(2-benzoxazolyl)naphthalene, has the molecular formula C24H14N2O2C_{24}H_{14}N_{2}O_{2} and a molecular weight of approximately 362.4 g/mol. This compound is characterized by its unique structure, which consists of two benzoxazole units linked through a naphthalene moiety. It is commonly used in research due to its potential applications in various fields, including materials science and organic electronics .

Typical of benzoxazole derivatives. These may include:

  • Nucleophilic substitutions: The presence of the benzoxazole ring allows for nucleophilic attacks at the nitrogen or carbon atoms.
  • Electrophilic aromatic substitutions: The aromatic nature of the naphthalene and benzoxazole rings makes them susceptible to electrophilic attack, allowing for functionalization.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions are significant for modifying the compound's properties for specific applications in materials science and medicinal chemistry.

The synthesis of 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reaction: The initial step usually involves the condensation of naphthalene derivatives with 5-(butan-2-yl)-1,3-benzoxazole under acidic or basic conditions to form the desired bis-benzoxazole structure.

    Example reaction:
    Naphthalene derivative+5 butan 2 yl 1 3 benzoxazole2 2 Naphthalene 1 4 diyl bis 5 butan 2 yl 1 3 benzoxazole \text{Naphthalene derivative}+\text{5 butan 2 yl 1 3 benzoxazole}\rightarrow \text{2 2 Naphthalene 1 4 diyl bis 5 butan 2 yl 1 3 benzoxazole }
  • Functionalization: Further functionalization can be achieved through electrophilic substitution reactions on the naphthalene or benzoxazole rings.
  • Purification: The final product is typically purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for research applications .

The applications of 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] span several fields:

  • Organic Electronics: Due to its fluorescent properties, it can be used in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Fluorescent Brighteners: The compound may serve as a fluorescent brightener in textiles and plastics.
  • Research Tool: It is utilized in various biological and chemical research settings due to its unique structural properties and potential bioactivity.

Interaction studies involving 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] focus on its behavior in biological systems and its interactions with other molecules. Research often examines:

  • Binding Affinities: How well the compound binds to specific biological targets.
  • Mechanisms of Action: Understanding how the compound exerts its biological effects at the molecular level.

These studies are crucial for assessing the compound's potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole], including:

Compound NameMolecular FormulaUnique Features
1,4-Bis(benzoxazolyl)naphthaleneC24H14N2O2C_{24}H_{14}N_{2}O_{2}Known for its fluorescence; used in polymer applications
Benzothiazole derivativesVariesExhibits different biological activities; often used in pharmaceuticals
Benzimidazole derivativesVariesKnown for their anticancer properties; structurally similar but with different nitrogen heterocycles

Uniqueness

The uniqueness of 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] lies in its specific combination of naphthalene and benzoxazole moieties which enhances its electronic properties and potential applications in organic electronics compared to other similar compounds. Its ability to undergo specific

XLogP3

9.5

Hydrogen Bond Acceptor Count

4

Exact Mass

474.230728204 g/mol

Monoisotopic Mass

474.230728204 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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